Benzofuran-2,5-diboronic acid
Overview
Description
Benzofuran-2,5-diboronic acid is a chemical compound with the molecular formula C8H8B2O5 . It has a molecular weight of 205.77 . This compound is generally available in most volumes .
Synthesis Analysis
The synthesis of benzofuran derivatives has been a topic of interest in recent years . A complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The this compound molecule contains a total of 24 bond(s). There are 16 non-H bond(s), 10 multiple bond(s), 2 rotatable bond(s), 10 aromatic bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 nine-membered ring(s), 4 hydroxyl group(s), and 1 Furane(s) .Chemical Reactions Analysis
Benzofuran derivatives have been found to exhibit various biological activities, thus their total syntheses have attracted much attention from synthetic organic chemists . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .Physical and Chemical Properties Analysis
This compound appears as a white solid . It has a melting point of 293-295°C . The solubility of this compound in water is not mentioned in the search results .Scientific Research Applications
Catalytic Applications
Nickel-Catalyzed Boron Insertion
The insertion of a boron atom into the C2-O bond of benzofurans, catalyzed by nickel-NHC, has been demonstrated. This process is versatile, maintaining functional groups like fluoro, methoxy, and ester under nickel catalysis. The boron-inserted products serve as valuable building blocks for further transformations, including the synthesis of fluorescent π-expanded oxaborins (Saito et al., 2016).
Medicinal Chemistry
Antimicrobial Agents
Benzofuran derivatives have been identified with a broad spectrum of biological activities. Notably, these compounds exhibit antimicrobial, anti-inflammatory, antitumor, antitubercular, and antiviral properties. The benzofuran scaffold is prevalent in both natural and synthetic compounds that are potent in pharmaceuticals and agriculture (Dawood, 2019). Another study emphasizes the emergence of benzofuran as a key structure in drug discovery, especially for antimicrobial candidates (Hiremathad et al., 2015).
Synthetic Chemistry
Synthesis of Benzofuran Derivatives
A plethora of synthetic methodologies have been developed for constructing benzofuran rings. These methods include novel cascade cyclizations and reactions facilitating the synthesis of complex benzofuran derivatives with potential as natural drug lead compounds (Miao et al., 2019).
Sensor Technology
Electroanalytical Applications
Benzofuran derivative-functionalized multiwalled carbon nanotubes and ionic liquid nanocomposites have been utilized for the development of highly sensitive sensors. These sensors show excellent electrocatalytic activities towards the oxidation of biologically significant molecules, such as norepinephrine and serotonin, demonstrating their potential in bioanalytical applications (Mazloum‐Ardakani & Khoshroo, 2014).
Synthetic Organic Chemistry
Cascade Reactions for Benzofuran Synthesis
Palladium-catalyzed cascade reactions have been developed for the synthesis of benzofuran derivatives from aryl-substituted propargylic aryl ethers. This method provides a novel approach for the challenging synthesis of C3 functionalized 2-unsubstituted benzofurans through a process of cyclocarbopalladation, cross-coupling, and aromatization (Arcadi et al., 2013).
Safety and Hazards
Benzofuran-2,5-diboronic acid is classified as hazardous under the Hazardous Products Regulations. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Future Directions
Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .
Mechanism of Action
Target of Action
Benzofuran-2,5-diboronic acid, also known as Benzofuran-2,5-diyldiboronic acid, is a compound that has been shown to have strong biological activities Benzofuran compounds in general have been found to exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.
Mode of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects on various types of cancer cells
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Given the biological activities associated with benzofuran compounds, it can be inferred that the compound may result in inhibited cell growth and proliferation, reduced oxidative stress, and potentially inhibited viral replication .
Action Environment
It is generally recommended to store benzofuran compounds away from water/moisture and oxidizing agents, in a cool, dry, and well-ventilated condition, and under inert gas . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, humidity, and exposure to oxygen.
Properties
IUPAC Name |
(2-borono-1-benzofuran-5-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8B2O5/c11-9(12)6-1-2-7-5(3-6)4-8(15-7)10(13)14/h1-4,11-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHGNXMXVDSVAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC(=C2)B(O)O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8B2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657155 | |
Record name | 1-Benzofuran-2,5-diyldiboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
913835-69-5 | |
Record name | 1-Benzofuran-2,5-diyldiboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60657155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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